molecular formula C21H17NO4S B13516463 2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylthiophene-3-carboxylic acid

2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylthiophene-3-carboxylic acid

Cat. No.: B13516463
M. Wt: 379.4 g/mol
InChI Key: AKCZKXZYPVEZIZ-UHFFFAOYSA-N
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Description

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylthiophene-3-carboxylic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative featuring a thiophene heterocycle with a methyl substituent at position 3. The Fmoc group (a staple in solid-phase peptide synthesis) ensures selective deprotection under mild basic conditions, while the thiophene ring contributes rigidity and electronic conjugation. This compound is primarily used in peptide and peptidomimetic synthesis, where its sulfur-containing heterocycle enhances stability and modulates bioactivity compared to conventional aromatic or aliphatic side chains .

Properties

Molecular Formula

C21H17NO4S

Molecular Weight

379.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylthiophene-3-carboxylic acid

InChI

InChI=1S/C21H17NO4S/c1-12-10-17(20(23)24)19(27-12)22-21(25)26-11-18-15-8-4-2-6-13(15)14-7-3-5-9-16(14)18/h2-10,18H,11H2,1H3,(H,22,25)(H,23,24)

InChI Key

AKCZKXZYPVEZIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this Fmoc-protected amino acid derivative generally involves three key steps:

The overall synthetic scheme can be summarized as follows:

Step Number Reaction Stage Reagents/Conditions Outcome
1 Amino Group Protection Reaction with Fmoc chloride and base (e.g., triethylamine) in an organic solvent Formation of Fmoc-protected amino intermediate
2 Thiophene Ring Functionalization Introduction of methyl group via electrophilic substitution or coupling reactions Methyl substitution at 5-position of thiophene
3 Carboxylation Carboxylation using carbon dioxide or carboxylating agents under controlled conditions Formation of carboxylic acid at 3-position

This approach aligns with standard protocols for preparing Fmoc-amino acid derivatives used in solid-phase peptide synthesis (SPPS).

Detailed Synthetic Route

  • Starting Material Selection : The synthesis often begins with 5-methylthiophene-3-amine or a suitable precursor that can be functionalized at the amine and carboxyl positions.

  • Fmoc Protection : The free amino group is reacted with (9H-fluoren-9-yl)methoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine or sodium bicarbonate in solvents like dichloromethane or dimethylformamide (DMF). This step selectively protects the amino group, yielding the Fmoc-protected intermediate.

  • Carboxylation : The carboxylic acid group is introduced at the 3-position of the thiophene ring, either by direct carboxylation using carbon dioxide under basic conditions or by converting a suitable precursor (e.g., ester or aldehyde) into the acid via hydrolysis or oxidation.

  • Purification : The crude product is purified by recrystallization or chromatographic techniques to isolate the pure 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-methylthiophene-3-carboxylic acid.

Industrial Scale Production

In industrial settings, the synthesis incorporates automated solid-phase peptide synthesizers for efficiency and high purity. The Fmoc-protected amino acid is synthesized in bulk, often using continuous flow reactors to optimize reaction times and yields. The process includes:

  • Sequential addition of reagents under controlled conditions.
  • Automated deprotection and washing steps.
  • Final purification by preparative HPLC or crystallization.

This method ensures reproducibility and scalability while maintaining the compound's integrity.

Chemical Reaction Analysis

Reaction Types Involved

Reaction Type Description Common Reagents/Conditions Typical Products
Amino Protection Protection of amino group to prevent side reactions Fmoc chloride, triethylamine, DMF Fmoc-protected amino acid
Electrophilic Substitution Methyl group introduction on thiophene ring Methylating agents or Friedel-Crafts alkylation 5-Methylthiophene derivative
Carboxylation Introduction of carboxylic acid functionality CO2 under basic conditions or oxidation agents Thiophene-3-carboxylic acid derivative
Oxidation/Reduction Optional modifications of sulfur or other groups H2O2, KMnO4 (oxidation); NaBH4, LiAlH4 (reduction) Sulfoxides, sulfones, or reduced forms
Substitution Nucleophilic substitution on activated positions Amines, thiols, halides Various substituted derivatives

Mechanistic Insights

  • The Fmoc protection occurs via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of Fmoc chloride.
  • Carboxylation typically proceeds through nucleophilic addition of carbanion or enolate intermediates to carbon dioxide.
  • The methyl group introduction on the thiophene ring can be achieved via electrophilic aromatic substitution, facilitated by the electron-rich nature of the thiophene.

Comparative Data Table of Key Synthetic Parameters

Parameter Typical Value/Condition Notes
Fmoc Protection Solvent Dichloromethane, DMF DMF preferred for solubility
Base for Fmoc Protection Triethylamine, Sodium bicarbonate Triethylamine commonly used
Reaction Temperature 0°C to room temperature Controlled to avoid side reactions
Carboxylation Agent Carbon dioxide, carboxylating reagents CO2 under pressure or mild conditions
Purification Method Recrystallization, Preparative HPLC Ensures high purity for peptide synthesis
Yield Typically 85-97% High yield indicates efficient process

Research and Application Notes

  • This compound is extensively used in solid-phase peptide synthesis (SPPS) as a building block for peptides containing thiophene moieties, which can confer unique properties such as enhanced hydrophobicity and stability.
  • The Fmoc group allows selective deprotection under mild basic conditions, facilitating stepwise peptide chain elongation.
  • The methyl substitution on the thiophene ring influences biological activity and molecular interactions , making this compound valuable for medicinal chemistry and protein engineering research.

Chemical Reactions Analysis

Types of Reactions

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylthiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or alkylating agents in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the carboxylic acid group.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylthiophene-3-carboxylic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of complex organic molecules and peptides.

    Biology: In the study of protein structure and function, as it helps in the synthesis of peptides and proteins.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylthiophene-3-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. The compound is removed under mild basic conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural, physicochemical, and safety attributes of the target compound with structurally analogous Fmoc-protected derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Hazard Profile Applications
Target: 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylthiophene-3-carboxylic acid C₂₃H₂₀NO₄S 406.47 (estimated) Thiophene (5-methyl) Limited toxicity data (assumed similar to Fmoc-amino acids) Peptide synthesis, drug discovery
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid C₂₄H₂₇NO₄ 405.48 Aliphatic chain (5-methylhexanoic acid) No specific hazards reported Peptide backbone modification
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid C₂₁H₂₁NO₆ 383.40 Methylamino group, methoxy-oxobutanoic acid Acute toxicity (Category 4 oral/dermal/inhalation); requires PPE during handling Specialty peptide design
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid C₂₀H₁₉NO₅ 353.37 Oxetane ring H302 (oral toxicity), H315 (skin irritation), H319 (eye irritation) Conformationally constrained peptides
Fmoc-L-Dap(NBSD)-OH (selenadiazol-containing) C₂₄H₁₉N₅O₆Se 552.41 Selenadiazol group No data available; selenium may pose handling risks Fluorescent peptide probes

Key Research Findings and Analysis

Structural and Electronic Differences

  • Thiophene vs. Aliphatic Chains (e.g., 5-methylhexanoic acid ): The thiophene ring in the target compound provides π-conjugation and steric rigidity, enhancing peptide stability and enabling interactions with aromatic residues in biological targets. In contrast, aliphatic derivatives like 5-methylhexanoic acid offer flexibility but lack electronic modulation .
  • Thiophene vs. However, oxetane’s strain energy may enhance metabolic stability .

Q & A

Q. What are the standard synthetic routes for 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylthiophene-3-carboxylic acid, and what critical parameters influence yield and purity?

The synthesis typically involves sequential coupling reactions under controlled conditions. Key steps include:

  • Fmoc-protection : Introduction of the fluorenylmethoxycarbonyl (Fmoc) group to protect the amino functionality, often using Fmoc-Cl in dichloromethane (DCM) or dimethylformamide (DMF) .
  • Thiophene ring functionalization : Methylthiophene-3-carboxylic acid derivatives are coupled via carbodiimide-mediated reactions (e.g., EDC/HOBt) at 0–25°C .
  • Purification : Crude products are isolated via extraction (ethyl acetate/water) and purified using reverse-phase HPLC or column chromatography . Critical parameters include pH (maintained at 8–9 for amine activation), solvent polarity (DMF enhances solubility of intermediates), and reaction time (overcoupling risks side products) .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are they applied?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., methylthiophene substitution patterns) and Fmoc-group integrity. Aromatic protons in the fluorenyl group appear as multiplet peaks at 7.2–7.8 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺ ~450–500 Da) and detects impurities like deprotected amines .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) assess purity (>95% required for peptide synthesis) .

Q. What are the primary safety considerations when handling this compound in the laboratory?

  • Hazards : Classified as skin/eye irritant (GHS Category 2) and respiratory sensitizer. Dust inhalation risks require fume hood use .
  • PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. For prolonged exposure, use N95 respirators .
  • First Aid : Skin contact requires immediate washing with soap/water; eye exposure mandates 15-minute flushing with saline .

Advanced Research Questions

Q. How does the stability of this compound vary under different storage conditions, and what degradation products form?

  • Temperature Sensitivity : Stable at 2–8°C for 6–12 months but degrades at >25°C via Fmoc cleavage, releasing CO₂ and fluorenylmethyl byproducts .
  • Light Sensitivity : UV exposure induces thiophene ring oxidation, forming sulfoxide derivatives detectable via HPLC retention shifts .
  • Mitigation : Store under argon in amber vials; add stabilizers like 0.1% TFA in acetonitrile stock solutions .

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 60–90%) for this compound?

Yield discrepancies often arise from:

  • Coupling Efficiency : Suboptimal stoichiometry (e.g., <1.2 eq. of Fmoc-Cl) reduces protection efficiency. Real-time monitoring via TLC (Rf ~0.3 in 1:1 hexane/EtOAc) is recommended .
  • Side Reactions : Competing acylation of the thiophene sulfur can occur at high temperatures. Lowering reaction temperatures to 0–5°C suppresses this .
  • Purification Losses : Hydrophobic byproducts may co-elute during HPLC. Gradient optimization (e.g., 40–70% acetonitrile over 20 min) improves resolution .

Q. How does this compound interact with biological targets in peptide-based drug design, and what methodologies validate these interactions?

  • Mechanistic Role : The Fmoc group enhances peptide solubility during solid-phase synthesis and is cleaved post-synthesis with piperidine .
  • Binding Studies : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify affinity (KD values) for targets like proteases .
  • Cellular Uptake : Fluorescent tagging (e.g., Cy5 conjugation) tracks intracellular localization via confocal microscopy .

Q. What advanced synthetic techniques (e.g., microwave-assisted, flow chemistry) improve the scalability of its production?

  • Microwave Synthesis : Reduces coupling time from 12 hours to 30 minutes at 50°C, improving yield to 85% while minimizing thermal degradation .
  • Flow Chemistry : Continuous flow reactors with immobilized catalysts (e.g., HOBt on silica) enhance reproducibility and reduce solvent waste .
  • Automated Platforms : Peptide synthesizers integrate real-time MS feedback to adjust reagent delivery, achieving >90% purity in multi-gram batches .

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